N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that belongs to the class of oxazole derivatives.
Mechanism of Action
Target of Action
The primary target of the compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes .
Mode of Action
This compound interacts with its targets, the human carbonic anhydrases, by inhibiting their activity . This inhibition leads to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These include pathways related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include the potentiation of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Preparation Methods
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-(trifluoromethyl)benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Chemical Reactions Analysis
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of inflammatory diseases and as a COX-2 inhibitor.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c1-9-11(6-17-21-9)7-18-22(19,20)8-10-2-4-12(5-3-10)13(14,15)16/h2-6,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVQWPXTSTBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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